molecular formula C12H11BrO2 B8371796 2-(5-Bromo-2,3-dihydro-1h-inden-1-yl)acrylic acid

2-(5-Bromo-2,3-dihydro-1h-inden-1-yl)acrylic acid

Cat. No. B8371796
M. Wt: 267.12 g/mol
InChI Key: XGLMBTVNPHWJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06716852B2

Procedure details

The ester obtained in Step D (76.18 mmol) and 57.1 ml of 2N sodium hydroxide (114.27 mmol, 1.5 eq.) are stirred in 240 ml of acetone at room temperature for 24 hours. The solvents are removed by evaporation and the residue is taken up in water. The aqueous phase is extracted with ether and then rendered acidic with 3N HCl and finally extracted with ether. The organic phase is washed with water, with saturated NaCl, dried over Na2SO4 and then concentrated under reduced pressure to yield the title acid.
Name
ester
Quantity
76.18 mmol
Type
reactant
Reaction Step One
Quantity
57.1 mL
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([C:11](=[CH2:17])[C:12]([O:14]CC)=[O:13])[CH2:6][CH2:5]2.[OH-].[Na+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[CH:7]([C:11](=[CH2:17])[C:12]([OH:14])=[O:13])[CH2:6][CH2:5]2 |f:1.2|

Inputs

Step One
Name
ester
Quantity
76.18 mmol
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1)C(C(=O)OCC)=C
Name
Quantity
57.1 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
240 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents are removed by evaporation
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with ether
EXTRACTION
Type
EXTRACTION
Details
finally extracted with ether
WASH
Type
WASH
Details
The organic phase is washed with water, with saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2CCC(C2=CC1)C(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.